Benzamide, N-pentyl-3,4,5-trihydroxy-
Description
Benzamide, N-pentyl-3,4,5-trihydroxy- is a synthetic benzamide derivative characterized by a trihydroxylated benzene ring and a pentyl alkyl chain attached to the amide nitrogen. The trihydroxy (3,4,5-trihydroxy) substitution pattern on the benzamide core is reminiscent of gallic acid derivatives, which are known for antioxidant and enzyme-inhibitory activities . The pentyl chain likely influences lipophilicity and molecular interactions, as observed in studies of similar compounds with variable alkyl linkers .
Properties
CAS No. |
100079-22-9 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-pentylbenzamide |
InChI |
InChI=1S/C12H17NO4/c1-2-3-4-5-13-12(17)8-6-9(14)11(16)10(15)7-8/h6-7,14-16H,2-5H2,1H3,(H,13,17) |
InChI Key |
YHAIVSVLSAOHGF-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Other CAS No. |
100079-22-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Octyl-3,4,5-trihydroxybenzamide (CAS 100079-24-1)
- Molecular Formula: C₁₅H₂₃NO₄
- Molecular Weight : 281.35 g/mol
- Key Features: Features an octyl chain (C₈H₁₇) instead of pentyl.
N-Phenyl-3,4,5-trihydroxybenzamide (Gallanilide, CAS 6262-27-7)
- Molecular Formula: C₁₃H₁₁NO₄
- Molecular Weight : 245.07 g/mol
- LogP = 2.13, with higher rigidity due to the phenyl substituent. This structural difference may limit flexibility in binding to enzyme active sites compared to alkylated analogs .
3,4,5-Trimethoxy-N-[4-(thiazolylsulfonyl)phenyl]benzamide (CAS 299927-98-3)
- Molecular Formula : C₁₉H₁₉N₃O₆S₂
- Molecular Weight : 449.50 g/mol
- Key Features : Methoxy groups replace hydroxyls, reducing hydrogen-bonding capacity but enhancing metabolic stability. The sulfonyl-thiazole moiety introduces steric bulk and polar interactions, diverging significantly from the trihydroxy-pentyl analog’s profile .
Comparative Analysis of Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Implications
- Linker Length Optimization : highlights that alkyl linkers with 4–5 carbons maximize hydrogen-bond strength with Tyr121, suggesting that the pentyl derivative may outperform shorter (e.g., methyl) or longer (e.g., octyl) analogs in target engagement .
- Substituent Effects: Hydroxyl groups on the benzamide core are critical for H-bond donor capacity, as seen in the reduced activity of methoxy-substituted analogs (). The pentyl compound’s trihydroxy configuration likely enhances binding to polar active sites compared to methoxy or sulfonyl derivatives .
- Synthetic Feasibility : Analogous compounds like N-octyl-3,4,5-trihydroxybenzamide () and Gallanilide () are synthetically accessible, implying that the pentyl variant could be synthesized using similar routes, with purity >95% achievable via LC/MS-guided purification .
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